Cas no 80844-18-4 (1-(4-bromophenoxy)-3-{[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl}benzene)
80844-18-4 structure
Product Name:1-(4-bromophenoxy)-3-{[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl}benzene
CAS-nummer:80844-18-4
MF:C25H27BrO3
MW:455.384086847305
CID:1802646
PubChem ID:3067170
Update Time:2025-04-21
1-(4-bromophenoxy)-3-{[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl}benzene Chemische en fysische eigenschappen
Naam en identificatie
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- 1-(4-bromophenoxy)-3-{[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl}benzene
- 1-bromo-4-[3-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]phenoxy]benzene
- Benzene, 1-(4-bromophenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-
- 1-(4-Bromophenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)benzene
- SCHEMBL10854685
- 80844-18-4
- DTXSID90230713
- 3-(4-Bromophenoxy)benzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether
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- Inchi: 1S/C25H27BrO3/c1-4-28-22-12-8-20(9-13-22)25(2,3)18-27-17-19-6-5-7-24(16-19)29-23-14-10-21(26)11-15-23/h5-16H,4,17-18H2,1-3H3
- InChI-sleutel: ZEMDZPOTVQDIAZ-UHFFFAOYSA-N
- LACHT: BrC1C=CC(=CC=1)OC1=CC=CC(=C1)COCC(C)(C)C1C=CC(=CC=1)OCC
Berekende eigenschappen
- Exacte massa: 454.11436g/mol
- Monoisotopische massa: 454.11436g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 29
- Aantal draaibare bindingen: 9
- Complexiteit: 453
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 7.7
- Topologisch pooloppervlak: 27.7Ų
1-(4-bromophenoxy)-3-{[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl}benzene Gerelateerde literatuur
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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